1-(2-Phenylethyl)cyclobutanecarboxylic acid
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Overview
Description
1-(2-phenylethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a phenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-phenylethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(2-phenylethyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: The compound’s derivatives are used in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 1-(2-phenylethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclobutane ring’s strain release can facilitate various chemical transformations, making it a versatile intermediate in organic synthesis . Additionally, the phenylethyl group can interact with biological receptors, influencing cellular processes.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the phenylethyl group but shares the cyclobutane ring and carboxylic acid functionality.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in the absence of the cyclobutane ring.
Cyclohexanecarboxylic acid: Features a cyclohexane ring instead of cyclobutane, resulting in different chemical properties.
Uniqueness: 1-(2-phenylethyl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the phenylethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16O2 |
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Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(2-phenylethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c14-12(15)13(8-4-9-13)10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15) |
InChI Key |
KJTFAOSFRBUBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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